![molecular formula C7H13ClO3S B2756540 (3,3-Dimethyloxolan-2-yl)methanesulfonyl chloride CAS No. 2166701-96-6](/img/structure/B2756540.png)
(3,3-Dimethyloxolan-2-yl)methanesulfonyl chloride
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Overview
Description
Molecular Structure Analysis
The molecular structure of (3,3-Dimethyloxolan-2-yl)methanesulfonyl chloride consists of a tetrahydrofuran ring (with two methyl groups at the 3-position) attached to a methanesulfonyl chloride functional group. The sulfonyl chloride moiety imparts reactivity and serves as a versatile synthetic building block .
Chemical Reactions Analysis
Physical And Chemical Properties Analysis
Scientific Research Applications
Atmospheric Chemistry and Environmental Impact
- Formation of Methane Sulfinic Acid : Research has shown that dimethyl sulfoxide (DMSO), a related compound, plays a significant role in the atmospheric chemistry of sulfur-containing compounds. The OH-radical initiated oxidation of DMSO leads to the formation of methane sulfinic acid among other products, highlighting a complex network of atmospheric reactions involving sulfur compounds (Arsene et al., 2002).
Organic Synthesis and Chemical Reactions
- Sulfenyletherification : A facile method for the sulfenyletherification of unsaturated alcohols using dimethyl sulfoxide/oxalyl chloride has been reported, suggesting potential utility in synthetic chemistry. This process involves the generation of methanesulfenyl chloride, indicating the versatility of sulfur-containing reagents in organic transformations (Gao et al., 2018).
Chemical Analysis and Spectroscopy
- Electrospray Mass Spectrometry : The use of dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), solvents related to the compound of interest, has been suggested for the analysis of hydrophobic compounds. This highlights the importance of sulfur-containing solvents in facilitating the electrospray ionization process, crucial for the analysis of complex organic molecules (Szabó & Kele, 2001).
Materials Science
- Ionic Liquids and Electrochemistry : Methanesulfonyl chloride forms room-temperature ionic liquids with AlCl3, demonstrating significant electrochemical properties. Such ionic liquids show potential for use in energy storage devices, highlighting the compound's role in the development of novel materials (Su et al., 2001).
Safety and Hazards
Future Directions
properties
IUPAC Name |
(3,3-dimethyloxolan-2-yl)methanesulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13ClO3S/c1-7(2)3-4-11-6(7)5-12(8,9)10/h6H,3-5H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYKMJTJCDSGSLL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCOC1CS(=O)(=O)Cl)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13ClO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3,3-Dimethyloxolan-2-yl)methanesulfonyl chloride |
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